5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde is a synthetic organic compound notable for its unique structure and reactivity. Its molecular formula is , with a molecular weight of approximately 267.12 g/mol. This compound is used extensively in scientific research due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a bromo group, a dimethylamino group, and an aldehyde functional group, which contribute to its chemical properties and reactivity.
5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde belongs to the class of indole derivatives. Indoles are bicyclic compounds that consist of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is classified as an indole carbaldehyde due to the presence of the aldehyde functional group attached to the indole structure.
The synthesis of 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde typically involves several key steps:
The synthesis can yield varying results based on reaction conditions, including temperature, time, and reagent concentrations .
The molecular structure of 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde can be represented using various notations:
InChI=1S/C11H11BrN2O/c1-14(2)11-9(6-15)8-5-7(12)3-4-10(8)13-11/h3-6,13H,1-2H3CN(C)C1=C(C2=C(N1)C=CC(=C2)Br)C=OThese representations highlight the compound's complex structure, which includes a bromine atom at the 5-position of the indole ring and a dimethylamino group at the 2-position .
5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde participates in various chemical reactions due to its functional groups:
These reactions are essential for synthesizing biologically active compounds and exploring new materials .
The mechanism of action for 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde typically involves its role as an electrophile in various organic transformations. The aldehyde group can act as a reactive site for nucleophilic attack, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. This reactivity makes it valuable in synthesizing more complex organic molecules and potentially bioactive compounds.
These properties make it suitable for various laboratory applications involving organic synthesis.
5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde has several applications in scientific research:
N-Acylation serves as a critical protective step prior to electrophilic substitutions, preventing undesired N-alkylation or oxidation during downstream reactions. For indole derivatives, this involves reacting the indole nitrogen with acyl chlorides or anhydrides under basic conditions. Sodium hydride (60% dispersion in oil, 1.2-1.5 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0–5°C effectively generates the indolyl anion, which subsequently undergoes nucleophilic attack on activated carbonyl groups like 2-iodobenzoyl chloride. This method achieves >85% yield for N-(2-iodobenzoyl)-5-bromoindole intermediates, with rigorous exclusion of moisture being essential to prevent hydrolysis [1] [4]. Alternative bases include triethylamine (TEA) in dichloromethane (DCM), though yields drop by ~15% due to competitive dialkylation. Post-acylation, the N-acyl group enhances C3 electrophilic substitution regioselectivity and can be later removed via alkaline hydrolysis without disrupting the aldehyde functionality [4] [7].
Table 1: N-Acylation Reagent Systems
| Base | Acylating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| NaH | 2-Iodobenzoyl chloride | Anhydrous DMF | 0–5 | 85–92 |
| Triethylamine | Acetic anhydride | DCM | 25 | 70–75 |
| 4-DMAP* | Benzoyl chloride | THF** | 40 | 78–82 |
4-Dimethylaminopyridine, *Tetrahydrofuran
Electrophilic bromination at C5 proceeds efficiently due to indole’s inherent electron-rich C5–C6 bond. N-Protected 1H-indole-3-carbaldehydes undergo regioselective monobromination using bromine (Br₂, 1.05 equiv) in chloroform at 25°C or N-bromosuccinimide (NBS, 1.0 equiv) in dimethyl sulfoxide (DMSO) at 60°C. The choice of solvent critically influences selectivity: DMSO promotes clean 5-bromination (≥95% by HPLC), whereas chloroform yields 5–8% of 5,7-dibrominated byproducts. For substrates bearing electron-withdrawing groups, Lewis acids like FeCl₃ (0.1 equiv) enhance reaction rates without compromising regioselectivity. Post-bromination, quenching with sodium thiosulfate removes excess bromine, and recrystallization from ethanol/water mixtures provides 5-bromo-N-acylindole-3-carbaldehydes in 75–88% purity [1] [8].
The Vilsmeier-Haack reaction remains the cornerstone for introducing the C3-aldehyde group, leveraging the electron-donating properties of the indole nucleus. Key steps include:
Table 2: Vilsmeier-Haack Optimization Parameters
| POCl₃:DMF Ratio | Temp Profile | Reaction Time (h) | C3 Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| 1.2:1.0 | 0°C → 80°C (gradient) | 2.0 | 78 | 92 |
| 1.5:1.0 | 5°C → 85°C (gradient) | 1.5 | 85 | 95 |
| 2.0:1.0 | 5°C → 90°C (gradient) | 1.0 | 72 | 88* |
*Increased dibrominated impurities at higher temperatures
Critical considerations include maintaining anhydrous conditions to avoid aldehyde hydration and controlling exothermicity during POCl₃ addition. The reaction tolerates halogen substituents but requires stoichiometric precision to prevent over-chlorination [1] [4].
Direct C2-amination exploits the C2 position’s heightened nucleophilicity after C3 formylation. Two dominant strategies exist:
For cost-sensitive syntheses, SNᴬr displacement proves effective: treatment of 2,5-dibromo-1H-indole-3-carbaldehyde with dimethylamine (40% aqueous, 5.0 equiv) in a sealed vessel at 150°C for 12 h achieves 75% conversion. Microwave irradiation (150°C, 30 min) enhances efficiency to 90% yield with reduced diethylamino byproducts [1] [8].
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5